molecular formula C14H25NO2 B1464293 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one CAS No. 1179725-63-3

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one

Cat. No. B1464293
M. Wt: 239.35 g/mol
InChI Key: RWHPFTSBMACKBZ-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one is a cyclic organic compound belonging to the class of piperidines. It is a colorless solid with a molecular weight of 214.3 g/mol and a melting point of approximately 118 °C. It is a versatile compound that has been used in a variety of scientific research applications, ranging from drug synthesis to biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods and Derivatives : A study details various synthesis methods and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds related to 3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one. These derivatives have diverse applications in medicinal chemistry (Vardanyan, 2018).

  • NMR Characteristics and Conformational Analysis : Research on derivatives of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, closely related to the compound , provides insights into their NMR spectral assignments, conformational analysis through various NMR techniques, and molecular modeling (Zheng Jin-hong, 2011).

  • Novel Synthesis Methods for Piperidine Derivatives : A study proposes a new method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a related compound, highlighting its importance in medicinal chemistry and offering a more efficient production method (Smaliy et al., 2011).

Applications in Medicinal Chemistry

  • Muscarinic Antagonists Synthesis Using Enantioselective Transformations : A study describes the synthesis of muscarinic antagonists using enantioselective enzymatic transformation, showcasing the role of piperidine derivatives in developing such compounds (Tacke & Heinrich, 2002).

  • Cytotoxic and Anticancer Agents : Piperidine derivatives have been synthesized and evaluated for their cytotoxicity toward various cells, indicating their potential as novel classes of cytotoxic agents in cancer research (Dimmock et al., 1998).

  • Potential Antipsychotic Compounds : Novel 7-[3-(1-piperidinyl)propoxy]chromenones, with a structure related to piperidine derivatives, have been synthesized and evaluated as potential antipsychotics, demonstrating significant affinity for D2 and 5-HT2 receptors (Bolós et al., 1998).

properties

IUPAC Name

3-cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-11-13-7-9-15(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13,16H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHPFTSBMACKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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